molecular formula C24H20FN3O2S B3613729 N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477331-23-0

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B3613729
CAS No.: 477331-23-0
M. Wt: 433.5 g/mol
InChI Key: ASDRACHVKOFWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic quinazolinone-based compound investigated for its potential as a kinase inhibitor in oncology research. Its molecular structure is characteristic of small molecules designed to target the ATP-binding site of tyrosine kinases, which are frequently dysregulated in cancers. This compound is of significant interest for studying intracellular signaling pathways, particularly those mediated by the Epidermal Growth Factor Receptor (EGFR) family. Researchers utilize this acetamide derivative to explore mechanisms of apoptosis induction and cell cycle arrest in malignant cell lines. Its primary research value lies in its application as a tool compound for validating novel molecular targets and for the in vitro and in vivo evaluation of anti-tumor efficacy in preclinical models. Studies into its structure-activity relationship (SAR) help inform the design of next-generation therapeutic agents with improved potency and selectivity. [Source: https://pubchem.ncbi.nlm.nih.gov/] [Source: https://www.rcsb.org/]

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-15-7-11-18(12-8-15)28-23(30)19-5-3-4-6-21(19)27-24(28)31-14-22(29)26-17-10-9-16(2)20(25)13-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRACHVKOFWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-23-0
Record name N-(3-F-4-ME-PH)-2-((3-(4-ME-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution could introduce new aromatic substituents .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone and sulfanyl acetamide derivatives share structural motifs but differ in substituents and biological profiles. Below is a detailed comparison with key analogs:

Structural Analogs with Quinazolinone Cores

Compound Name Substituents (Quinazolinone) Acetamide Substituent Key Features Biological Activity Reference
Target Compound 3-(4-methylphenyl) N-(3-fluoro-4-methylphenyl) Fluorine atom enhances lipophilicity; methyl groups improve metabolic stability. Potential anticancer activity (inferred from quinazolinone class) .
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 3-(4-chlorophenyl) N-(2,6-dibromo-4-methylphenyl) Chlorine and bromine substituents increase electrophilicity; higher molecular weight (591.3 g/mol). Enhanced antimicrobial activity due to halogenated groups .
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-phenyl N-[4-(trifluoromethoxy)phenyl] Trifluoromethoxy group improves bioavailability and CNS penetration. Studied for anti-inflammatory effects (IC₅₀ = 12 µM in COX-2 inhibition assays) .

Heterocyclic Variants with Sulfanyl Acetamide Moieties

Compound Name Core Structure Substituents Key Features Biological Activity Reference
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethoxyphenyl, pyridin-3-yl Ethoxy group enhances solubility; pyridine enables metal coordination. Antiviral activity (EC₅₀ = 8.7 µM against influenza A) .
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide Pyrazolo-pyrimidinone 4-fluorophenylmethyl, 3-methyl Pyrazolo-pyrimidinone core mimics purine bases, enabling DNA intercalation. Anticancer activity (IC₅₀ = 5.2 µM in MCF-7 cells) .
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide Tetrahydropyridine 3,4,5-trimethoxyphenyl Trimethoxy groups enhance tubulin binding; cyano group stabilizes conformation. Antimitotic activity (IC₅₀ = 1.8 µM in HeLa cells) .

Key Research Findings

  • Substituent Impact: Fluorine and chlorine substituents on the phenyl rings increase metabolic stability and target affinity. For example, the 3-fluoro-4-methylphenyl group in the target compound reduces CYP450-mediated oxidation compared to non-fluorinated analogs .
  • Core Flexibility: Quinazolinone derivatives exhibit broader biological activity (e.g., antimicrobial, anticancer) compared to triazole or pyridine-based analogs, which are more target-specific (e.g., antiviral) .
  • Synthetic Accessibility: Quinazolinone cores are easier to functionalize via nucleophilic substitution at the 2-sulfanyl position, enabling rapid SAR studies .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS Number: 1040632-60-7) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H22FN3O2S2C_{24}H_{22}FN_3O_2S_2, with a molecular weight of 467.58 g/mol. The structure features a quinazoline moiety linked to a sulfanyl acetamide group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on substituted quinazolines demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antibacterial activity due to its structural characteristics.

Anticancer Potential

The quinazoline scaffold is known for its anticancer properties. Studies have shown that derivatives of quinazoline can inhibit tumor cell proliferation by interfering with specific signaling pathways. The compound's ability to target cancer cells could be explored in future research, especially regarding its efficacy against specific cancer types.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cathepsin S, which plays a role in tumor progression and immune response modulation .
  • Cell Cycle Arrest : Quinazoline derivatives are known to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, thereby disrupting cellular functions.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various quinazoline derivatives, including those structurally similar to this compound. Results indicated significant inhibition of bacterial growth at low concentrations, supporting the potential use of this compound in treating infections .

Study 2: Anticancer Activity

In vitro studies demonstrated that certain quinazoline derivatives could inhibit the proliferation of breast cancer cells. These findings suggest that this compound could be further investigated for its anticancer properties .

Q & A

Q. What are the optimal synthetic pathways for N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the 3-fluoro-4-methylphenylamine and the sulfanyl-acetate intermediate.
  • Thioether linkage via nucleophilic substitution between the quinazolinone core and the acetamide intermediate.
    Key parameters for optimization:
  • Temperature control : Reactions involving sulfanyl groups often require mild conditions (e.g., 25–60°C) to prevent oxidation .
  • Catalysts : Use of bases like potassium carbonate or triethylamine to facilitate deprotonation and nucleophilic attack .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    Yield improvement strategies:
  • Purify intermediates via column chromatography or recrystallization.
  • Monitor reactions using TLC and characterize intermediates via 1H^1H-NMR and LC-MS .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluoro and methyl groups on the phenyl rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., calculated vs. observed m/z for C25H21FN3O2SC_{25}H_{21}FN_3O_2S) .
  • X-ray crystallography : Resolve 3D conformation and confirm dihedral angles between the quinazolinone and acetamide moieties .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes linked to the quinazolinone scaffold (e.g., EGFR, VEGFR) .
  • Assay conditions :
    • Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition).
    • Validate in cell cultures (e.g., cancer cell lines) with cytotoxicity profiling (IC50_{50}) .
  • Controls : Include positive controls (e.g., gefitinib for EGFR inhibition) and vehicle controls .

Advanced Research Questions

Q. How can computational tools elucidate the compound’s mechanism of action at the molecular level?

  • Molecular docking : Predict binding modes with targets like EGFR using AutoDock Vina or Schrödinger Suite. Focus on interactions between the sulfanyl group and catalytic lysine residues .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • Free energy calculations : Use MM-GBSA to estimate binding affinities and correlate with experimental IC50_{50} values .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Validate assay reproducibility : Repeat experiments across multiple labs with standardized protocols (e.g., ATP concentrations in kinase assays) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic activity assays .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on the phenyl rings) to identify trends in activity .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

  • Solubility enhancement : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the acetamide moiety while monitoring logP via HPLC .
  • Metabolic stability : Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption and blood-brain barrier penetration .

Methodological Notes

  • Avoid bench-scale synthesis protocols from non-peer-reviewed sources (e.g., commercial vendor databases).
  • For advanced SAR studies, cross-reference crystallographic data (CCDC entries) with computational predictions .
  • Use DOE (Design of Experiments) principles to optimize multi-variable synthesis steps, reducing experimental runs by 30–50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.